molecular formula C20H24N4O3S2 B11147949 5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolan-4-one

5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11147949
M. Wt: 432.6 g/mol
InChI Key: OJROXMDJZXPCBS-GDNBJRDFSA-N
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Description

5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolan-4-one is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolan-4-one involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core and the subsequent introduction of the thiazolanone ring. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . The reaction conditions typically require refluxing with sodium methoxide in butanol, and the use of carboxylic anhydrides or acid chlorides for acylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the functional groups, particularly the amino and thioxo groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with modified functional groups.

Scientific Research Applications

5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolan-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis and inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolan-4-one stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research and industry. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further investigation and development.

Properties

Molecular Formula

C20H24N4O3S2

Molecular Weight

432.6 g/mol

IUPAC Name

(5Z)-3-methyl-5-[[7-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H24N4O3S2/c1-12(2)27-9-5-8-21-17-14(10-15-19(26)23(4)20(28)29-15)18(25)24-11-13(3)6-7-16(24)22-17/h6-7,10-12,21H,5,8-9H2,1-4H3/b15-10-

InChI Key

OJROXMDJZXPCBS-GDNBJRDFSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)NCCCOC(C)C)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)NCCCOC(C)C)C=C1

Origin of Product

United States

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